N,N-Di-isopropyltryptamine hydrochloride
Description
Historical Context of N,N-Di-isopropyltryptamine Research
The synthesis and initial exploration of N,N-Di-isopropyltryptamine (DiPT) were conducted by American biochemist Alexander T. Shulgin as early as 1980. acs.org Shulgin, a prominent figure in the study of psychedelic compounds, detailed the synthesis of DiPT as its hydrochloride salt in his 1997 book "TiHKAL: The Continuation," which he co-authored with his wife, Ann Shulgin. acs.org
Shulgin published two distinct methods for synthesizing DiPT hydrochloride. acs.org The first method involves a multi-step process starting with indole (B1671886) and oxalyl chloride to create an acyl chloride intermediate. This intermediate is then treated with diisopropylamine (B44863), and the resulting product, indol-3-yl-N,N-diisopropylglyoxylamide, is reduced using lithium aluminum hydride to yield DiPT, which is then converted to its hydrochloride salt. acs.org A more direct, second method involves treating tryptamine (B22526) with isopropyl iodide in the presence of a tertiary amine to form the DiPT free base, which is subsequently acidified with anhydrous hydrogen chloride to produce the hydrochloride salt. acs.org
Academic Significance of Investigating Tryptamine Derivatives
Tryptamine derivatives are of significant interest to the scientific community, particularly in the fields of neuroscience and pharmacology. nih.govresearchgate.net Their structural similarity to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) makes them valuable tools for investigating the serotonergic system, which plays a crucial role in regulating mood, perception, and cognition. nih.gov
Many tryptamines act as agonists, primarily at the 5-HT2A receptor subtype, and studying their interactions with this and other receptors helps to elucidate the complex mechanisms of neurotransmission. nih.govresearchgate.net The diverse range of effects produced by different tryptamine derivatives allows researchers to explore how subtle changes in molecular structure can lead to profound differences in pharmacological activity. researchgate.net This structure-activity relationship analysis is fundamental to drug discovery and the design of novel molecular probes for studying brain function. researchgate.net Furthermore, research into these compounds contributes to a deeper understanding of sensory perception, consciousness, and the neurobiological basis of various psychological states. nih.gov
Research Findings
Chemical Properties of N,N-Di-isopropyltryptamine Hydrochloride
This compound is the salt form of the DiPT base, which enhances its stability and solubility for research purposes. Its chemical properties are well-defined.
| Property | Value |
| IUPAC Name | 2-(1H-indol-3-yl)ethyl-di(propan-2-yl)azanium;chloride |
| Molecular Formula | C₁₆H₂₅ClN₂ |
| Molar Mass | 280.83 g/mol nih.gov |
| CAS Number | 67292-67-5 nih.gov |
This table is interactive. Click on the headers to sort.
In Vitro Research
Laboratory studies using isolated cells and tissues have provided insight into the molecular mechanisms of DiPT. Research has shown that DiPT interacts with monoamine receptors and transporters. psilosybiini.info Specifically, it binds to serotonin 5-HT2A receptors, which are considered the primary target for many hallucinogenic compounds. psilosybiini.info Compared to classic hallucinogens like LSD, the binding affinity of DiPT for the 5-HT2A receptor is lower. psilosybiini.info
In addition to its action at receptors, DiPT has been found to interact with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. psilosybiini.info This interaction with both receptors and transporters highlights its complex pharmacology within the serotonergic system. researchgate.netpsilosybiini.info
In Vivo Research
Studies in animal models have been used to characterize the behavioral effects of DiPT. In drug discrimination studies, a standard method in behavioral pharmacology, rats were trained to distinguish the effects of DiPT from a saline injection. researchgate.net This research helps to classify the compound's effects relative to other known substances. The results of these studies indicate that DiPT produces discriminative stimulus effects similar to other serotonergic hallucinogens. researchgate.net Such in vivo research is crucial for understanding how the molecular interactions observed in vitro translate into physiological and behavioral outcomes in a whole organism.
Structure
3D Structure of Parent
Properties
CAS No. |
67292-67-5 |
|---|---|
Molecular Formula |
C16H25ClN2 |
Molecular Weight |
280.83 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;/h5-8,11-13,17H,9-10H2,1-4H3;1H |
InChI Key |
IRTNRQIBUKDSFV-UHFFFAOYSA-N |
SMILES |
CC(C)[NH+](CCC1=CNC2=CC=CC=C21)C(C)C.[Cl-] |
Canonical SMILES |
CC(C)[NH+](CCC1=CNC2=CC=CC=C21)C(C)C.[Cl-] |
Pictograms |
Acute Toxic |
Related CAS |
14780-24-6 (Parent) |
Origin of Product |
United States |
Synthetic Chemistry of N,n Di Isopropyltryptamine Hydrochloride
Established Synthetic Pathways for N,N-Di-isopropyltryptamine Hydrochloride
Two primary routes for the synthesis of N,N-Di-isopropyltryptamine have been well-documented, stemming from the foundational work in tryptamine (B22526) chemistry. These methods offer different starting points and strategic approaches to the target molecule.
Indole-Based Acylation and Reduction Methodology
A classical and versatile approach to N,N-disubstituted tryptamines, including N,N-Di-isopropyltryptamine, begins with the indole (B1671886) nucleus. This method, often referred to as the Speeter and Anthony synthesis, involves a two-step sequence of acylation followed by reduction.
The synthesis commences with the reaction of indole with oxalyl chloride, which forms a reactive indol-3-ylglyoxylyl chloride intermediate. This intermediate is then treated with diisopropylamine (B44863) to yield N,N-diisopropyl-indol-3-ylglyoxylamide. The final step involves the reduction of the two carbonyl groups of the glyoxylamide moiety. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation, yielding the free base of N,N-Di-isopropyltryptamine. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Indole | Oxalyl chloride | Indol-3-ylglyoxylyl chloride |
| 2 | Indol-3-ylglyoxylyl chloride | Diisopropylamine | N,N-diisopropyl-indol-3-ylglyoxylamide |
| 3 | N,N-diisopropyl-indol-3-ylglyoxylamide | Lithium aluminum hydride (LiAlH₄) | N,N-Di-isopropyltryptamine (free base) |
| 4 | N,N-Di-isopropyltryptamine (free base) | Hydrochloric acid | This compound |
Tryptamine Alkylation Procedures
An alternative and more direct route to this compound starts from the readily available tryptamine. This method involves the direct N-alkylation of the primary amine group of the tryptamine side chain.
In this procedure, tryptamine is reacted with an isopropylating agent, such as isopropyl iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction. The base is crucial to drive the reaction to completion and prevent the formation of tryptamine hydroiodide. The reaction typically results in the formation of the desired tertiary amine, N,N-Di-isopropyltryptamine. The crude free base is then purified and converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride.
| Reactants | Reagents | Product |
| Tryptamine | Isopropyl iodide, Base (e.g., a tertiary amine) | N,N-Di-isopropyltryptamine (free base) |
| N,N-Di-isopropyltryptamine (free base) | Anhydrous hydrogen chloride | This compound |
Advanced Synthetic Methodologies for Tryptamine Derivatives Relevant to N,N-Di-isopropyltryptamine
More contemporary synthetic methods offer improvements in efficiency, safety, and substrate scope. While not all have been specifically reported for N,N-Di-isopropyltryptamine, their application to tryptamine synthesis is well-established and relevant.
Reductive Alkylation Approaches from Indoles
A more convergent and efficient approach for the synthesis of tryptamine derivatives directly from indoles is the one-pot reductive alkylation. This method combines the introduction of the ethylamine (B1201723) side chain and its N-alkylation in a single procedural sequence.
This can be achieved by reacting the indole with an N-protected aminoethyl acetal (B89532) in the presence of a reducing agent and an acid catalyst. This versatile approach utilizes safe and inexpensive reagents and proceeds under mild conditions, tolerating a variety of functional groups on the indole ring. nih.govresearchgate.net For the synthesis of N,N-Di-isopropyltryptamine, an appropriately N,N-diisopropylated aminoethyl acetal would be required.
Another advanced technique involves the use of iridium catalysts for the N-alkylation of tryptamines using alcohols as the alkylating agents. nih.govbath.ac.uk This "borrowing hydrogen" methodology is an environmentally friendly alternative to the use of alkyl halides, as it generates water as the only byproduct. In the context of N,N-Di-isopropyltryptamine synthesis, this would involve the reaction of tryptamine with isopropanol (B130326) in the presence of a suitable iridium catalyst.
Synthesis of Hydroxy-Indole 5HT2A Agonist Prodrugs (e.g., 4-hydroxy analogs)
The synthesis of hydroxylated tryptamine analogs and their prodrugs has garnered significant interest. The synthesis of 4-hydroxy-N,N-di-isopropyltryptamine (4-HO-DiPT) and its prodrugs, such as 4-acetoxy-N,N-di-isopropyltryptamine (4-AcO-DiPT) and 4-glutarato-N,N-diisopropyltryptamine, provides a relevant example of advanced synthetic strategies. acs.orgcaam.techpsychedelicinvest.compsychedelicreview.comontosight.ai
The synthesis of 4-HO-DiPT can be achieved starting from a protected 4-hydroxyindole, such as 4-benzyloxyindole. researchgate.net The indole is then subjected to an acylation-reduction sequence similar to the Speeter and Anthony method described earlier. The protecting group is subsequently removed to yield the free 4-hydroxy tryptamine.
The synthesis of prodrugs like 4-AcO-DiPT involves the acetylation of the 4-hydroxy group of 4-HO-DiPT. ontosight.ai Similarly, other ester-based prodrugs can be synthesized by reacting 4-HO-DiPT with the corresponding acylating agent, such as glutaric anhydride (B1165640) to form a glutarate ester. acs.orgnih.gov These prodrug strategies aim to improve the stability or modify the pharmacokinetic profile of the parent hydroxy-tryptamine.
Characterization of Synthetic Routes and Byproducts
The characterization of the synthetic routes to N,N-Di-isopropyltryptamine and the identification of potential byproducts are crucial for ensuring the purity and quality of the final compound. A variety of analytical techniques are employed for this purpose.
The structural elucidation of N,N-Di-isopropyltryptamine and its intermediates is typically achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). nih.govmanchester.ac.ukresearchgate.netresearchgate.netnih.gov Infrared (IR) spectroscopy can also be used to identify key functional groups.
Impurity profiling is essential to understand the side reactions that can occur during synthesis. In the indole-based acylation and reduction method, potential byproducts can arise from incomplete reduction or side reactions involving the indole nucleus. A study on the closely related 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) synthesized via the Speeter and Anthony route identified several byproducts, which provides insight into the potential impurities in the synthesis of N,N-Di-isopropyltryptamine. nih.govmanchester.ac.ukresearchgate.net These include:
Partially reduced intermediates: Such as the corresponding alcohol formed from the reduction of only one of the carbonyl groups in the glyoxylamide intermediate.
Unreacted starting materials and intermediates: Including residual indole, oxalyl chloride, diisopropylamine, or the N,N-diisopropyl-indol-3-ylglyoxylamide.
Products of side reactions: Depending on the reaction conditions, other unforeseen byproducts may form.
For the tryptamine alkylation route, common byproducts include mono-alkylated tryptamine (N-isopropyltryptamine) and unreacted tryptamine. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a possibility, though less likely with bulky isopropyl groups.
The identification and quantification of these impurities are typically carried out using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS, LC-MS). japsonline.com
| Analytical Technique | Application |
| ¹H and ¹³C NMR | Structural elucidation of the final product and intermediates. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation and impurity identification. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Gas Chromatography (GC) | Separation and quantification of volatile components, including the final product and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification of the final product and non-volatile impurities. |
Analytical Techniques for Reaction Monitoring and Purity Assessment
A suite of analytical techniques is utilized to monitor the progress of the synthesis of this compound and to assess the purity of the final product. These methods provide critical information on the presence of starting materials, intermediates, the final product, and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like DiPT. It is widely used for both qualitative identification and quantitative purity assessment. researchgate.net For analysis, the hydrochloride salt is typically converted to its freebase form by extraction from a basic aqueous solution with an organic solvent such as methylene (B1212753) chloride.
Table 1: Illustrative GC-MS Parameters for Tryptamine Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 1 min), then ramp to 320 °C at 20 °C/min |
| MS Detector | Electron Ionization (EI) |
| Mass Range | 35-450 amu |
Note: These are general parameters and may be optimized for specific instrumentation and samples.
The electron ionization mass spectrum of N,N-Di-isopropyltryptamine is characterized by a prominent iminium ion fragment, which is a key feature for identifying N,N-dialkylated tryptamines.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for non-volatile impurities or compounds that may degrade at the high temperatures used in GC. japsonline.com Reversed-phase HPLC with a C18 column is commonly employed.
Table 2: Example HPLC Method for Tryptamine Separation
| Parameter | Value |
|---|---|
| Column | LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) |
| Mobile Phase | 0.1% Triethylammonium (B8662869) acetate (B1210297) buffer (pH 2.5) : Methanol (B129727) : Acetonitrile (B52724) (70:10:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | 35 °C |
Note: This is an isocratic method that can be adapted. Gradient elution may be necessary for complex impurity profiles. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for the structural elucidation of the final product and any isolated impurities. researchgate.net It provides detailed information about the molecular structure, confirming the identity of this compound and allowing for the characterization of unknown byproducts. manchester.ac.uk
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is crucial for characterizing both the final product and impurities, especially those that are not amenable to GC-MS. manchester.ac.uk
Identification of Synthesis-Related Impurities and Side Products
The impurities in this compound can originate from starting materials, incomplete reactions, or side reactions. The profile of these impurities is often dependent on the synthetic route employed. Two common routes for the synthesis of DiPT are the Speeter and Anthony method and the direct alkylation of tryptamine. nih.gov
Impurities from the Speeter and Anthony Synthesis:
This route involves the reaction of indole with oxalyl chloride, followed by reaction with diisopropylamine to form an intermediate glyoxalylamide, which is then reduced, typically with lithium aluminum hydride (LiAlH₄). nih.gov Studies on the synthesis of the closely related 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) via this route have identified several key impurities that can be extrapolated to the synthesis of DiPT. manchester.ac.uk
Table 3: Potential Synthesis-Related Impurities (from 5-MeO-DIPT analogy)
| Impurity Name | Potential Origin |
|---|---|
| 2-N,N-diisopropylamino-1-(1H-indol-3-yl)-ethanol | Incomplete reduction of the glyoxalylamide intermediate. manchester.ac.uk |
| 2-(1H-indol-3-yl)-ethanol | Side product from the reduction step. manchester.ac.uk |
| 2-N,N-diisopropylamino-1-(1H-indol-3-yl)-ethanone | Side product from the reduction step. manchester.ac.uk |
| Indole-3-yl-N,N-diisopropylglyoxylamide | Unreacted intermediate from the reduction step. |
Impurities from Direct Alkylation Synthesis:
This method involves the direct N-alkylation of tryptamine with an isopropylating agent, such as isopropyl iodide. nih.gov A potential side reaction in this process is over-alkylation.
Table 4: Potential Impurities from Direct Alkylation
| Impurity Name | Potential Origin |
|---|---|
| N-isopropyltryptamine | Incomplete alkylation of tryptamine. |
| Tryptamine | Unreacted starting material. |
The identification and characterization of these impurities are critical for controlling the quality of this compound. The use of the analytical techniques described in the previous section allows for the detection and quantification of these species, ensuring the final product meets the required purity standards.
Pharmacological Characterization of N,n Di Isopropyltryptamine Hydrochloride
Receptor Binding and Agonism Profile
N,N-Di-isopropyltryptamine (DiPT) is a synthetic tryptamine (B22526) that has been a subject of pharmacological research to understand its interactions with various neural targets. Its profile is characterized by its engagement with serotonin (B10506) receptors and monoamine transporters, which are believed to underlie its distinct effects.
Serotonin Receptor (5-HT) Interactions of N,N-Di-isopropyltryptamine
The primary mechanism of action for many tryptamines involves their interaction with serotonin (5-HT) receptors. catbull.com DiPT is no exception, exhibiting a binding profile that includes several key 5-HT receptor subtypes that are crucial in neurotransmission.
The serotonin 5-HT2A receptor is a principal target for classic psychedelic compounds. jneurosci.org Agonism at this receptor is central to the effects of tryptamines. researchgate.netnih.gov Research indicates that the 5-HT2A receptor plays a significant role in mediating the behavioral effects of DiPT. nih.gov Studies using animal models have shown that DiPT elicits the head-twitch response, a behavioral proxy for hallucinogenic effects in rodents, which is known to be mediated by 5-HT2A receptor activation. nih.gov
However, the role of the 5-HT2A receptor in the full spectrum of DiPT's effects may be complex. In drug discrimination studies, the 5-HT2A inverse agonist MDL100907 only partially blocked the discriminative stimulus effects of DiPT in rats, suggesting that while the 5-HT2A receptor is important, other receptors also contribute significantly to its pharmacological profile. nih.gov This distinguishes it from other tryptamines like N,N-dimethyltryptamine (DMT), where MDL100907 fully blocks the discriminative stimulus effects. nih.gov
Beyond the 5-HT2A receptor, DiPT and related tryptamines interact with a range of other serotonin receptor subtypes. In vitro studies have shown that DiPT is a low-potency full agonist at the 5-HT2C receptor. nih.gov The potential contribution of this interaction is supported by animal studies where the 5-HT2C receptor antagonist SB242084 partially attenuated the discriminative stimulus effects of DiPT. nih.gov For many tryptamines, activity at the 5-HT2C receptor may modulate the primary effects mediated by 5-HT2A receptors. nih.gov
Additionally, interactions with the 5-HT1A receptor are a common feature of tryptamine pharmacology. researchgate.netwisc.edu While specific binding affinity data for DiPT at the 5-HT1A receptor is not detailed in the provided search results, it is a general characteristic of this class of compounds. researchgate.netwisc.edu For example, the related compound 5-MeO-DiPT shows a high affinity for the 5-HT1A receptor. nih.govwikipedia.org Activation of 5-HT1A receptors by tryptamines is thought to potentially buffer or modulate the effects mediated by 5-HT2A receptor activation. wisc.edu
Monoamine Transporter Inhibition and Affinity
DiPT also interacts with key proteins responsible for regulating the concentration of monoamines in the synapse, namely the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).
Research has demonstrated that DiPT inhibits the transport of serotonin via the plasma membrane serotonin transporter (SERT). catbull.comresearchgate.net Studies using human platelets found that DiPT inhibits [3H]5-HT transport with a Kᵢ value of 2.32 ± 0.46 μM. catbull.comresearchgate.net
Interestingly, while DiPT inhibits serotonin uptake, it is a very poor inhibitor of [3H]paroxetine binding to SERT. catbull.comresearchgate.net This high binding-to-uptake ratio suggests that DiPT acts as a substrate for SERT, meaning it is transported into the neuron by the transporter, rather than simply blocking the transporter from the outside. catbull.comresearchgate.net This mechanism is distinct from that of classic serotonin reuptake inhibitors.
DiPT also interacts with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines into synaptic vesicles for later release. researchgate.netnih.gov Studies have shown that DiPT inhibits [3H]5-HT transport at VMAT2 with a Kᵢ value of 19 ± 3.1 μM. catbull.comresearchgate.netresearchgate.net
Similar to its interaction with SERT, DiPT is a very poor inhibitor of [3H]dihydrotetrabenazine binding to VMAT2. catbull.comresearchgate.net This leads to a high binding-to-uptake ratio, supporting the hypothesis that DiPT is also a substrate for VMAT2, not a simple blocker. catbull.comresearchgate.net This suggests that VMAT2 may transport DiPT into neuronal vesicles. catbull.com
Data Tables
Table 1: Inhibition of [3H]5-HT Transport by N,N-Di-isopropyltryptamine
| Transporter | Kᵢ (μM) | Source(s) |
|---|---|---|
| SERT | 2.32 ± 0.46 | catbull.comresearchgate.netresearchgate.net |
| VMAT2 | 19 ± 3.1 | catbull.comresearchgate.netresearchgate.net |
Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET) Considerations
N,N-Di-isopropyltryptamine (DiPT) demonstrates a pharmacological profile characterized by its limited interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET). Research indicates that DiPT has little to no significant affinity for either DAT or NET at concentrations up to 10 μM. nih.gov This suggests that the primary mechanism of action for DiPT does not involve the direct inhibition of dopamine or norepinephrine reuptake, a common mechanism for psychostimulant compounds. nih.govnih.gov
The dopamine and norepinephrine transporters are membrane-spanning proteins that regulate neurotransmitter levels in the synaptic cleft by reabsorbing released dopamine and norepinephrine back into the presynaptic neuron. wikipedia.orgnih.gov This reuptake process is crucial for terminating the signaling of these monoamines. nih.govsdbonline.org While many psychoactive substances exert their effects by blocking or reversing these transporters, DiPT's low affinity distinguishes it from such compounds. nih.govnih.gov
Although DiPT itself does not significantly engage DAT or NET, structure-activity relationship studies within the broader class of tryptamines show that variations in the N,N-dialkyl substituents can influence binding at non-serotonergic sites, including monoamine transporters. researchgate.netnih.gov However, for DiPT specifically, the bulky isopropyl groups on the nitrogen atom appear to confer a high degree of selectivity for serotonin receptors over the catecholamine transporters.
Modulation of Other Neurotransmitter Systems (e.g., mGlu2/3 receptors)
Beyond its primary activity at serotonin receptors, the pharmacological effects of N,N-Di-isopropyltryptamine may involve indirect modulation of other neurotransmitter systems, such as the glutamatergic system, through receptor crosstalk. Of particular interest is the interaction between the serotonin 5-HT2A receptor, a primary target for DiPT, and the metabotropic glutamate (B1630785) 2/3 receptors (mGlu2/3). wikipedia.orgmdpi.com
Metabotropic glutamate receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. mdpi.comwikipedia.org The mGlu2 and mGlu3 subtypes are typically located presynaptically, where their activation inhibits the release of neurotransmitters, including glutamate. wikipedia.orgnih.gov A significant body of evidence points to a functional interaction and physical association between 5-HT2A receptors and mGlu2 receptors. These two receptors can form a heterodimer complex, the 5-HT2A-mGlu2 receptor complex, which exhibits unique signaling properties distinct from the individual receptors. mdpi.com
Activation of the 5-HT2A receptor, as occurs with agonists like DiPT, can influence the function of the associated mGlu2 receptor. This crosstalk provides a mechanism by which serotonergic psychedelics can profoundly impact the brain's primary excitatory neurotransmitter system, glutamate. mdpi.com While direct studies on DiPT's specific interaction with the mGlu2/3 system are limited, its potent agonism at the 5-HT2A receptor suggests it may indirectly modulate glutamatergic neurotransmission via the 5-HT2A-mGlu2 receptor complex. wikipedia.orgmdpi.com This interaction is a key area of research for understanding the broader neuropharmacological effects of serotonergic hallucinogens. nih.gov
Structure-Activity Relationships (SAR) of N,N-Di-isopropyltryptamine and Related Tryptamines
Impact of N-Alkyl Substitution on Receptor Affinity and Efficacy
The structure-activity relationships (SAR) of tryptamines are significantly influenced by the nature of the substituents on the terminal nitrogen atom of the ethylamine (B1201723) side chain. The size, branching, and symmetry of these N-alkyl groups are critical determinants of receptor binding affinity and functional activity. maps.orgresearchgate.net
In the series of N,N-dialkyltryptamines, increasing the size and steric bulk of the alkyl groups from dimethyl (DMT) to diethyl (DET), dipropyl (DPT), and di-isopropyl (DiPT) leads to distinct changes in the pharmacological profile. While DMT acts as a potent agonist at multiple serotonin receptors, the introduction of larger isopropyl groups in DiPT appears to refine its receptor binding profile. wikipedia.orgresearchgate.net For instance, unsymmetrical substitution, such as in N-methyl-N-isopropyltryptamine (MIPT), has been shown in some cases to increase potency and oral activity compared to symmetrical dimethyl homologues. maps.orgnih.gov
| Compound | N-Alkyl Groups | General SAR Observation | Reference |
|---|---|---|---|
| N,N-Dimethyltryptamine (DMT) | Two Methyl groups | Parent compound with broad serotonergic activity. | wikipedia.org |
| N,N-Diethyltryptamine (DET) | Two Ethyl groups | Increased duration of action compared to DMT. | psychedelicalpha.com |
| N,N-Dipropyltryptamine (DPT) | Two n-Propyl groups | Potent 5-HT2A agonist. | ontosight.ai |
| N,N-Di-isopropyltryptamine (DiPT) | Two Isopropyl groups | Increased steric bulk alters receptor interaction, leading to unique pharmacological profile and low affinity for DAT/NET. | nih.govwikipedia.org |
Influence of Indole (B1671886) Ring Substitutions on Pharmacological Activity
Substitution on the indole ring of the tryptamine scaffold is another critical factor that profoundly alters pharmacological activity. The position, size, and electronic nature of these substituents can dramatically change receptor affinity, efficacy, and selectivity. Common substitutions are made at the 4- and 5-positions of the indole nucleus.
Adding a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group to the indole ring of a tryptamine, including DiPT, can significantly modify its interaction with serotonin receptors. For example, the addition of a hydroxyl group at the 4-position to create 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT or Iprocin) generally increases affinity for several 5-HT receptors. nih.gov Studies comparing 4-hydroxy and 4-acetoxy analogues have found that the 4-hydroxy compounds typically exhibit higher binding affinity across multiple 5-HT receptor subtypes. nih.gov
Similarly, substitution at the 5-position, creating compounds like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also results in a distinct pharmacological profile. Research on related tryptamines has shown that a 5-methoxy substitution can produce a different qualitative experience compared to a 4-hydroxy substitution, highlighting the nuanced effects of indole ring modifications. maps.orgnih.gov These modifications underscore the importance of the indole ring's electronic properties in modulating ligand-receptor interactions.
| Compound | Indole Substitution | General SAR Observation | Reference |
|---|---|---|---|
| N,N-Di-isopropyltryptamine (DiPT) | None (Hydrogen) | Unsubstituted parent compound. | wikipedia.org |
| 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) | Hydroxyl group at 4-position | Generally displays higher affinity for 5-HT receptors compared to unsubstituted or 4-acetoxy analogues. | nih.govacs.org |
| 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) | Methoxy group at 5-position | Creates a pharmacologically distinct compound with its own unique receptor binding and functional profile. | psychedelicalpha.com |
Metabolism and Biotransformation of N,n Di Isopropyltryptamine Analogs
In Vivo Metabolic Pathways in Preclinical Models
Studies in preclinical models, primarily rodents, and analysis of human urine samples have elucidated the primary routes of biotransformation for N,N-Di-isopropyltryptamine analogs, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). nih.govjst.go.jp These pathways involve initial structural modifications (Phase I) followed by conjugation reactions (Phase II).
Phase I Metabolic Transformations (O-Demethylation, Hydroxylation, N-Dealkylation, N-Oxidation)
Phase I metabolism involves the introduction or unmasking of polar functional groups on the tryptamine (B22526) structure, making the molecule more water-soluble. usmlestrike.comwikipedia.orglongdom.org For N,N-Di-isopropyltryptamine analogs, the primary Phase I transformations include:
O-Demethylation: This is a key pathway for methoxy-substituted tryptamines like 5-MeO-DIPT. The methoxy (B1213986) group at the 5-position of the indole (B1671886) ring is removed, leading to the formation of a hydroxyl group. nih.govsci-hub.ru
Hydroxylation: A hydroxyl group can be directly added to the indole ring, a common metabolic route for indole derivatives. sci-hub.ru For 5-MeO-DIPT, hydroxylation has been observed at the 6-position. nih.govsci-hub.ru
N-Dealkylation: This process involves the removal of one of the isopropyl groups from the nitrogen atom of the ethylamine (B1201723) side chain. nih.govsci-hub.ru In the case of 5-MeO-DIPT, this leads to the formation of its secondary amine counterpart, 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). nih.govjst.go.jp
N-Oxidation: While theoretically possible for tryptamines, studies on 5-MeO-DIPT did not detect any N-oxide metabolites in human urine specimens. nih.govsci-hub.ru
Phase II Metabolic Transformations (Glucuronidation, Sulfation)
Following Phase I reactions, the newly formed polar functional groups (primarily hydroxyl groups) serve as sites for Phase II conjugation reactions. wikipedia.orgfiveable.me These reactions involve attaching endogenous polar molecules to the metabolite, which significantly increases its water solubility and facilitates renal excretion. usmlestrike.comlongdom.org The main Phase II transformations identified for N,N-Di-isopropyltryptamine analogs are:
Glucuronidation: Metabolites containing hydroxyl groups, such as 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), can be conjugated with glucuronic acid. nih.govsci-hub.ru Studies on the analog 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) in human hepatocytes also identified glucuronide conjugates of its hydroxylated metabolites. jefferson.eduresearchgate.net
Sulfation: Similar to glucuronidation, hydroxylated metabolites can undergo sulfation, where a sulfate (B86663) group is added. nih.govsci-hub.ru This is also a common pathway observed in the metabolism of 4-AcO-DiPT. jefferson.eduresearchgate.net
Identification of Primary and Secondary Metabolites
Research has successfully identified several key metabolites of N,N-Di-isopropyltryptamine analogs in preclinical models and human samples. In a study on 5-MeO-DIPT metabolism in rats, 5-OH-DIPT was found to be the main metabolite. jst.go.jp
Key identified metabolites include:
5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT): Formed via O-demethylation of 5-MeO-DIPT. nih.govjst.go.jpsci-hub.ru
5-methoxy-N-isopropyltryptamine (5-MeO-NIPT): Formed via N-deisopropylation of 5-MeO-DIPT. nih.govjst.go.jpsci-hub.ru
6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT): Formed via direct hydroxylation of the indole ring. nih.govsci-hub.ru
5-hydroxy-N-isopropyltryptamine: Identified as a metabolite of 5-MeO-DIPT in rats. jst.go.jp
5-methoxyindole-3-acetic acid: Also identified as a metabolite of 5-MeO-DIPT in rats. jst.go.jp
In studies of human users of 5-MeO-DIPT, 5-OH-DIPT and 6-OH-5-MeO-DIPT were found to be more abundant than 5-MeO-NIPT. nih.govsci-hub.ru
| Parent Compound | Metabolic Pathway | Resulting Metabolite | Reference |
|---|---|---|---|
| 5-methoxy-N,N-diisopropyltryptamine | O-Demethylation | 5-hydroxy-N,N-diisopropyltryptamine | nih.govjst.go.jpsci-hub.ru |
| 5-methoxy-N,N-diisopropyltryptamine | N-Deisopropylation | 5-methoxy-N-isopropyltryptamine | nih.govjst.go.jpsci-hub.ru |
| 5-methoxy-N,N-diisopropyltryptamine | Hydroxylation | 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine | nih.govsci-hub.ru |
| 5-hydroxy-N,N-diisopropyltryptamine | Glucuronidation / Sulfation | 5-OH-DIPT-glucuronide / 5-OH-DIPT-sulfate | nih.govsci-hub.ru |
| 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine | Glucuronidation / Sulfation | 6-OH-5-MeO-DIPT-glucuronide / 6-OH-5-MeO-DIPT-sulfate | nih.govsci-hub.ru |
In Vitro Metabolic Studies Using Hepatic Systems
To better understand the specific enzymes involved and to profile metabolites in a controlled human-derived system, in vitro studies using human liver preparations are employed. These include human liver microsomes, which are rich in Cytochrome P450 enzymes, and cultured human hepatocytes.
Human Liver Microsome Investigations of Cytochrome P450 (CYP) Isoenzyme Involvement
The Cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for Phase I oxidative metabolism of many foreign compounds. nih.govnih.gov Research into tryptamine-derived new psychoactive substances, including diisopropyltryptamines (DiPTs), has shown significant interaction with various CYP isoenzymes.
A study investigating the CYP inhibition potential of several tryptamines found that:
All tested DiPTs inhibited CYP2D6 activity. researchgate.netcore.ac.uk
Members of the diallyl tryptamine (DALT) family, which are structurally related, were strong inhibitors of CYP1A2 and CYP2D6 . researchgate.netcore.ac.uk
Various tryptamines showed inhibitory effects on CYP2C8 , CYP2C9 , CYP2C19 , CYP2E1 , and CYP3A activities. researchgate.net
While this study focused on inhibition, it highlights the significant role these enzymes likely play in the metabolism of DiPTs. The specific isoenzymes responsible for each metabolic step (e.g., O-demethylation, hydroxylation) are a subject of ongoing research. For instance, studies on other tryptamines have implicated CYP2D6 and CYP3A4 as key enzymes in their metabolism. mdpi.com
| CYP Isoenzyme | Observed Interaction with Diisopropyltryptamines (or related analogs) | Reference |
|---|---|---|
| CYP1A2 | Inhibited by related tryptamine analogs. | researchgate.netcore.ac.uk |
| CYP2C9 | Inhibited by some tryptamines. | researchgate.net |
| CYP2C19 | Inhibited by some tryptamines. | researchgate.net |
| CYP2D6 | Inhibited by all tested diisopropyltryptamines. | researchgate.netcore.ac.uk |
| CYP3A4 | Inhibited by some tryptamines. | researchgate.net |
Human Hepatocyte Metabolic Profiling and Biomarker Identification
Incubations with human hepatocytes provide a comprehensive model for studying both Phase I and Phase II metabolism. Studies on the analog 4-AcO-DiPT have yielded significant insights into its metabolic profile. jefferson.eduresearchgate.netnih.gov
The primary metabolic transformation for 4-AcO-DiPT is ester hydrolysis, which rapidly converts it to 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). jefferson.eduresearchgate.net This initial metabolite then undergoes further extensive Phase I and Phase II transformations.
Key findings from human hepatocyte studies with 4-AcO-DiPT include:
The identification of numerous second-generation metabolites derived from 4-OH-DiPT. jefferson.eduresearchgate.net
The detection of significant Phase II metabolites, with 4-OH-iPT-sulfate (a sulfated and N-dealkylated metabolite) and 4-OH-DiPT-glucuronide being particularly prominent. jefferson.eduresearchgate.net
Based on these findings, metabolites such as 4-OH-DiPT , 4-OH-iPT (4-hydroxy-N-isopropyltryptamine), and 4-OH-DiPT-N-oxide have been proposed as optimal biomarkers to confirm consumption of 4-AcO-DiPT. jefferson.edu
These hepatocyte studies confirm that N-dealkylation, hydroxylation, N-oxidation, sulfation, and glucuronidation are all relevant pathways for this class of compounds. jefferson.eduresearchgate.net
Comparative Metabolism Across Tryptamine Derivatives
The metabolism of tryptamine derivatives involves a variety of phase I and phase II biotransformation reactions. Key pathways include N-dealkylation, hydroxylation, and O-demethylation, followed by conjugation reactions such as glucuronidation and sulfation. The specific metabolites formed and the enzymes involved can vary significantly between different tryptamine analogs.
Research Findings
N,N-Di-isopropyltryptamine (DiPT): While direct and comprehensive studies on the metabolism of DiPT in humans are not extensively documented in scientific literature, its metabolic pathway is expected to parallel that of other N,N-dialkylated tryptamines. psychonautwiki.org Key anticipated reactions would involve hydroxylation of the indole ring and N-dealkylation of the isopropyl groups.
5-Methoxy-N,N-di-isopropyltryptamine (5-MeO-DIPT): In contrast to DiPT, the metabolism of its 5-methoxy analog, 5-MeO-DIPT, has been well-characterized in humans. Three primary metabolic pathways have been identified:
O-demethylation of the methoxy group to produce 5-hydroxy-N,N-di-isopropyltryptamine (5-OH-DIPT). This metabolite can then be conjugated to form its sulfate and glucuronide derivatives.
Hydroxylation at the 6-position of the indole ring to form 6-hydroxy-5-methoxy-N,N-di-isopropyltryptamine (6-OH-5-MeO-DIPT), which is also subject to subsequent conjugation.
N-deisopropylation of the side chain, leading to the formation of the secondary amine, 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). nih.gov
Studies utilizing human liver microsomes have pinpointed the specific cytochrome P450 (CYP) enzymes responsible for these transformations. CYP2D6 is the primary enzyme responsible for O-demethylation, while N-deisopropylation is mediated by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4. nih.gov
N,N-Dimethyltryptamine (DMT): The metabolism of DMT is predominantly carried out by monoamine oxidase A (MAO-A). tandfonline.com More recent in vitro studies have also identified a role for cytochrome P450 enzymes, particularly CYP2D6, in the formation of oxygenated metabolites through hydroxylation of the indole core. tandfonline.comnih.govtandfonline.com
Psilocin (4-hydroxy-N,N-dimethyltryptamine): As the active metabolite of psilocybin, psilocin undergoes extensive metabolism. The primary metabolic pathway is glucuronidation at the 4-hydroxyl group, forming psilocin-O-glucuronide. researchgate.netricardinis.pt Other identified metabolites include 4-hydroxyindole-3-acetic acid and 4-hydroxytryptophol, which are formed through oxidative deamination catalyzed by MAO. ricardinis.pt
Comparative Data Tables
The following tables summarize the primary metabolic pathways and the principal metabolites of various tryptamine derivatives, providing a comparative overview.
Table 1: Major Metabolic Pathways of Tryptamine Derivatives
| Compound | N-Dealkylation | O-Demethylation | Hydroxylation | Glucuronidation |
| 5-MeO-DIPT | Yes | Yes | Yes | Yes |
| DMT | Yes | No | Yes | No |
| Psilocin | Yes | No | No | Yes |
This table provides a simplified comparison of the major metabolic routes for the selected tryptamine derivatives.
Table 2: Principal Metabolites of Selected Tryptamine Derivatives
| Parent Compound | Primary Metabolite(s) | Metabolic Pathway(s) |
| 5-MeO-DIPT | 5-OH-DIPT, 6-OH-5-MeO-DIPT, 5-MeO-NIPT | O-Demethylation, Hydroxylation, N-Deisopropylation |
| DMT | Indole-3-acetic acid, DMT-N-oxide, Hydroxylated metabolites | Oxidative deamination (MAO-A), N-oxidation, Hydroxylation (CYP2D6) |
| Psilocin | Psilocin-O-glucuronide, 4-hydroxyindole-3-acetic acid | Glucuronidation, Oxidative deamination (MAO) |
This interactive table details the key metabolites and the enzymatic pathways responsible for their formation.
Analytical Chemistry Methodologies for N,n Di Isopropyltryptamine Hydrochloride and Its Metabolites
Chromatographic Separation Techniques Applied to N,N-Di-isopropyltryptamine Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For N,N-Di-isopropyltryptamine, several chromatographic techniques have been successfully employed, each offering distinct advantages in terms of selectivity, sensitivity, and run time.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of tryptamine (B22526) derivatives, as it can be performed without the need for chemical derivatization, which is often required for gas chromatography. maps.org Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Studies comparing various analytical techniques have demonstrated the efficacy of HPLC for separating a range of tryptamines, including DiPT. nih.govresearchgate.net The separation is typically achieved on C18 columns, which are packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like triethylammonium (B8662869) acetate (B1210297) or formic acid) and organic solvents such as acetonitrile (B52724) and methanol (B129727). researchgate.netjapsonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with differing polarities. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector or, for greater sensitivity and specificity, a mass spectrometer. proquest.com The limit of detection for tryptamines using LC with UV absorption can range from 0.3 to 1.0 µg/mL. nih.govresearchgate.net
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Reference |
|---|---|---|---|---|
| BDS HYPERSIL C18 (50 × 2.0 mm, 5 µm) | Methanol, water, and 1% formic acid (Gradient) | 0.2 | MS/MS | researchgate.net |
| LiChrospher® 100 RP-18e (250 mm x 4 mm) | 0.1% TEAA (pH 2.5) : methanol : acetonitrile (70:10:20) | 1.0 | UV (280 nm) | japsonline.com |
| Raptor® Biphenyl 5-μm (100 mm x 3 mm) | A: 0.1% TFA in water, B: 0.1% TFA in 2:1 acetonitrile/methanol (Gradient) | 0.4 | PDA/QDa | proquest.com |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like tryptamines. maps.org In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (such as helium). The choice of the capillary column's stationary phase is critical for achieving separation. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly used for tryptamine analysis. japsonline.com
While some tryptamines can be analyzed directly, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. researchgate.net GC-MS analysis provides characteristic retention times and mass spectra, which together allow for high-confidence identification of the target compound. japsonline.com In comparative studies, the limits of detection for tryptamines using GC-MS were found to be in the range of 0.5 to 15 µg/mL. nih.govresearchgate.net The migration times for a series of nine standard tryptamines, including DiPT, ranged from 11 to 15 minutes. nih.govresearchgate.net
| Column Type | Carrier Gas/Flow | Temperature Program | Detection Method | Reference |
|---|---|---|---|---|
| HP-5MS (30 m x 0.25 mm, 0.25 µm) | Helium, 1 mL/min | Initial 100°C (1 min), ramp 15°C/min to 310°C (hold 5 min) | MS | japsonline.com |
| DB-1ms | Not Specified | Not Specified (Separation within 15 min) | MS | researchgate.net |
Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds. scielo.org.za This technique uses a polar stationary phase (such as bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. scielo.org.za
In HILIC, a water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach offers an alternative selectivity to reversed-phase chromatography and can be advantageous for retaining and separating very polar compounds that show little or no retention in reversed-phase systems. scielo.org.za While specific applications of HILIC for the direct analysis of N,N-Di-isopropyltryptamine are not extensively documented, its successful use in separating other polar hallucinogenic alkaloids, including tryptamine derivatives, suggests its potential utility in this area. scielo.org.zaresearchgate.net Research has shown that for separating polar basic hallucinogens, a negatively charged fused-core HILIC column can be effective. scielo.org.za
Mass Spectrometric Detection and Characterization of N,N-Di-isopropyltryptamine
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in analytical toxicology and forensic chemistry for its high sensitivity and specificity in identifying unknown substances.
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography. It is particularly useful for analyzing thermally labile and polar molecules like DiPT. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions in positive ion mode. southernforensic.org
The analysis of tryptamines by ESI-MS confirms the molecular weight of the compound through the observation of this protonated pseudo-molecular ion. southernforensic.orgnih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is selected and fragmented by collision with an inert gas. This process, known as collision-induced dissociation (CID), produces a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule. For N,N-di-substituted tryptamines, a key fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion. mdpi.comresearchgate.net In the case of N,N-Di-isopropyltryptamine, this characteristic iminium ion fragment is observed at m/z 114. southernforensic.org The presence of an ion at m/z 86 can also be a distinguishing factor. southernforensic.org Time-of-flight (TOF) mass analyzers, known for their high mass accuracy, can be used to determine the elemental composition of the parent and fragment ions, further increasing confidence in the identification. nih.gov
| Compound | Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| N,N-Di-isopropyltryptamine (DiPT) | Positive ESI | 231 | 130, 114, 86 | southernforensic.org |
| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) | Positive ESI | 261 | 174, 160, 114, 102 | southernforensic.org |
Tandem mass spectrometry is crucial for the structural elucidation of metabolites. elsevier.comnih.gov When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of metabolites from the parent drug and endogenous matrix components before mass analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown metabolites. nih.gov
The metabolic pathways for tryptamines typically involve Phase I reactions such as N-dealkylation, N-oxidation, and hydroxylation of the indole (B1671886) ring or the alkyl side chains, followed by Phase II conjugation reactions like glucuronidation and sulfation. nih.govresearchgate.netnih.gov For example, in studies of the structurally similar 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), the primary first-generation metabolite identified was 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), formed via ester hydrolysis. nih.gov This metabolite then undergoes further transformations, including N-dealkylation to form 4-hydroxy-N-isopropyltryptamine (4-OH-iPT), N-oxidation, and conjugation to form glucuronide and sulfate (B86663) adducts. nih.gov
LC-HRMS/MS analysis allows for the confident identification of these metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent drug, specific structural modifications can be deduced. For instance, the loss of an isopropyl group (42 Da) from the parent molecule is indicative of N-deisopropylation. A mass shift of +16 Da suggests hydroxylation or N-oxidation. The software-assisted mining of raw LC-HRMS/MS data is a powerful strategy for identifying predicted and unexpected metabolites in complex biological samples like urine or hepatocyte incubations. nih.gov
| Parent Compound | Metabolic Reaction | Identified Metabolite | Analytical Technique | Reference |
|---|---|---|---|---|
| 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) | Ester Hydrolysis | 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT) | LC-HRMS/MS | nih.gov |
| 4-AcO-DiPT | N-Dealkylation | 4-Hydroxy-N-isopropyltryptamine (4-OH-iPT) | LC-HRMS/MS | nih.gov |
| 4-AcO-DiPT | N-Oxidation | 4-OH-DiPT-N-oxide | LC-HRMS/MS | nih.gov |
| 4-AcO-DiPT | O-Glucuronidation | 4-OH-DiPT-glucuronide | LC-HRMS/MS | nih.gov |
| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) | O-Demethylation & Hydroxylation | 5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) | LC-MS/MS | researchgate.net |
| 5-MeO-DiPT | N-Deisopropylation | 5-Methoxy-N-isopropyltryptamine (5-MeO-IPT) | LC-MS/MS | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS, GC-HRMS/MS) for Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of illicit drugs, including tryptamine derivatives. mdpi.com For N,N-disubstituted tryptamines like N,N-Di-isopropyltryptamine (DiPT), GC-MS provides reliable identification based on retention time and characteristic mass fragmentation patterns. japsonline.com The electron ionization (EI) source is commonly used, though it can lead to extensive fragmentation, sometimes making the molecular ion difficult to observe. nih.govresearchgate.net
A common analytical approach involves extracting the free base of the tryptamine from an aqueous solution with an organic solvent like methylene (B1212753) chloride before injection into the GC-MS. japsonline.com The chromatographic separation is typically achieved on a non-polar capillary column, such as an HP-5MS (or equivalent), which consists of 5% phenyl-methylpolysiloxane. japsonline.com A temperature-programmed oven is used to ensure adequate separation of the analyte from matrix components and other related substances. japsonline.com
The mass spectra of tryptamines under EI conditions are characterized by specific fragmentation patterns. The primary fragmentation for many N,N-dialkylated tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable immonium ion. This fragment is often the base peak in the mass spectrum and is highly indicative of the N-substituents. For DiPT, this characteristic immonium ion fragment would be expected at a mass-to-charge ratio (m/z) of 100. nih.gov Another significant fragment corresponds to the indole ring system. mdpi.comnih.gov
Derivatization, for instance with acetic anhydride (B1165640) or pentafluoropropionic anhydride, can be employed to improve the chromatographic properties and thermal stability of tryptamines and their metabolites, although it is not always necessary. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with GC can provide more precise mass measurements, aiding in the unequivocal identification of the parent compound and its metabolites in complex matrices.
Table 1: Characteristic GC-MS Data for Tryptamine Analogs
This table presents typical data for related compounds to illustrate the analytical approach, as specific data for N,N-Di-isopropyltryptamine hydrochloride was not detailed in the provided search results.
| Compound | Molecular Weight | Characteristic Main Fragment (m/z) | Reference |
|---|---|---|---|
| N,N-Dipropyltryptamine (DPT) | 244.4 | 114 | nih.gov |
| N,N-Dimethyltryptamine (DMT) | 188.3 | 58 | mdpi.comnih.gov |
| N,N-Diethyltryptamine (DET) | 216.3 | 86 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic compounds, including N,N-Di-isopropyltryptamine and its derivatives. mdpi.comnih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to confirm the molecular structure synthesized or isolated from a sample. nih.govresearchgate.net
In the ¹H NMR spectrum of DiPT, characteristic signals would confirm the presence of the indole ring protons, the ethylamine side chain protons, and the isopropyl group protons. The aromatic protons of the indole nucleus typically appear in the downfield region (around δ 7-8 ppm). The methylene protons of the ethylamine side chain would appear as multiplets, while the methine and methyl protons of the two isopropyl groups would produce a distinct septet and doublet, respectively, with integral values corresponding to the number of protons. nih.gov
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov This includes the carbons of the indole ring, the ethyl side chain, and the isopropyl groups. The chemical shifts of these signals are highly dependent on their electronic environment, allowing for the complete assignment of the carbon skeleton. nih.gov
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment. nih.gov These advanced methods are crucial for identifying unknown synthesis by-products or metabolites. researchgate.net The hydrochloride salt form of the compound can influence the chemical shifts, particularly for protons near the protonated amine group. researchgate.net
Quantitative Method Development and Validation in Biological Matrices for N,N-Di-isopropyltryptamine and Metabolites
Developing and validating robust quantitative methods are essential for studying the pharmacokinetics and metabolism of N,N-Di-isopropyltryptamine in preclinical research. nih.gov Such methods are typically developed for biological matrices like blood, urine, and various tissues using techniques like GC-MS or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net
Biological samples are complex matrices that require significant cleanup before instrumental analysis to remove interferences like proteins and salts. chromatographyonline.com
Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma or blood samples. chromatographyonline.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. researchgate.netchromatographyonline.com After centrifugation, the supernatant containing the analyte of interest is separated for analysis. chromatographyonline.com While simple, PPT may offer limited cleanup efficiency compared to other techniques. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.comcapes.gov.br For tryptamines, the biological sample (e.g., urine, blood) is first alkalinized with a buffer (e.g., borate (B1201080) buffer) to ensure the analyte is in its neutral, free base form. nih.gov An organic solvent, such as ethyl acetate, a mixture of ethyl acetate and heptane, or a chloroform-isopropanol mixture, is then added to extract the compound from the aqueous phase. researchgate.netnih.gov After mixing and centrifugation, the organic layer containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for analysis. chromatographyonline.comnih.gov LLE generally provides a cleaner extract than protein precipitation. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE is another common technique that offers high selectivity and good sample cleanup. chromatographyonline.comcapes.gov.br It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. chromatographyonline.com
The validation of a quantitative method involves determining key parameters such as sensitivity and linear range. researchgate.net
Sensitivity: This is typically defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For tryptamine derivatives in biological fluids, LLOQs are often in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net
Linear Range: The linear range is the concentration range over which the instrumental response is directly proportional to the analyte concentration. Calibration curves are constructed by analyzing standards at several concentration levels, and a linear regression analysis is performed. For the analysis of tryptamines, methods often demonstrate linearity over several orders of magnitude, for example, from 10 to 750 ng/mL or 50 to 1000 ng/mL. nih.govnih.gov
Table 2: Performance Characteristics of Analytical Methods for Tryptamines in Biological Matrices
This table presents data for related tryptamine compounds to exemplify typical method performance.
| Compound | Matrix | Method | Linear Range (ng/mL) | LOD/LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| 5-MeO-DiPT | Whole Blood | GC-MS | 10 - 750 | LOD: 1 | nih.gov |
| 5-MeO-DiPT | Urine | GC-MS | 10 - 750 | LOD: 5 | nih.gov |
| 5-MeO-DiPT | Urine | LC-MS | 25 - 1500 | LOD: 5 | nih.gov |
| 5-MeO-DiPT & Metabolites | Rat Urine | LC-MS/MS | 10 - 10000 | LLOQ: 10 | researchgate.net |
Applications in Preclinical Research for Detection and Monitoring of N,N-Di-isopropyltryptamine and its Metabolites
The validated analytical methodologies described above are critical for various applications in preclinical research. A primary application is in the study of a compound's metabolism. nih.gov In vitro and in vivo studies are conducted to identify the metabolic pathways of new psychoactive substances like DiPT. nih.govresearchgate.net
In vitro metabolism studies often utilize pooled human liver microsomes (pHLM) or hepatocytes. nih.govmdpi.com The parent compound is incubated with these preparations, and the resulting mixture is analyzed over time to identify and characterize metabolites. nih.gov Analytical techniques like LC-HR-MS/MS are particularly powerful for this purpose, as they can detect and help identify the structures of unknown metabolites formed through processes such as hydroxylation, N-dealkylation, and N-oxidation. researchgate.net
In vivo studies, typically conducted in animal models such as rats, involve administering the compound and collecting biological samples (urine, blood, tissues) at various time points. researchgate.net These samples are then analyzed to identify the metabolites formed and to understand the excretion profile of the drug and its metabolites. researchgate.net Identifying the major metabolites is crucial, as they can serve as important biomarkers to confirm exposure to the parent compound, which may itself be rapidly cleared from the body. mdpi.com These preclinical metabolism studies provide essential data on the biotransformation of the compound, which is vital for interpreting toxicological findings and predicting its metabolic fate in humans. mdpi.commdpi.com
Preclinical Behavioral and Neuropharmacological Research on N,n Di Isopropyltryptamine and Analogs
Animal Models for Investigating Serotonergic Hallucinogen Activity
Preclinical animal models are essential tools for investigating the mechanisms of action of psychoactive substances. Drug discrimination and the head-twitch response assay are two of the most widely used and reliable behavioral paradigms for assessing the subjective and physiological effects of serotonergic hallucinogens in rodents. wikipedia.orgwikipedia.org These models provide valuable insights into the neuropharmacological properties of compounds like N,N-Di-isopropyltryptamine (DiPT).
Drug discrimination is a behavioral pharmacology method used to study the interoceptive (subjective) effects of drugs in animals. wikipedia.org In this paradigm, animals are trained to recognize the effects of a specific drug and differentiate it from a control substance, typically saline. The animal's choice indicates whether a test compound produces subjective effects similar to the training drug. wikipedia.org Research indicates that DiPT produces discriminative stimulus effects that are similar to other classic hallucinogens. nih.gov
Cross-substitution studies are performed to determine if a novel compound can produce the same subjective effects as a known training drug. In the context of DiPT, studies have examined its ability to substitute for other hallucinogens, and vice-versa.
In one study, rats were trained to discriminate DiPT (5 mg/kg) from saline. nih.gov Subsequently, other hallucinogens were administered to see if they would produce DiPT-appropriate responding. The results showed that 2,5-Dimethoxy-4-methylamphetamine (DOM), Lysergic Acid Diethylamide (LSD), and (±)-Methylenedioxymethamphetamine (MDMA) fully substituted for the discriminative stimulus effects of DiPT. nih.gov However, N,N-Dimethyltryptamine (DMT) only partially substituted, achieving a maximum of 65% drug-appropriate responding, while the psychostimulant (+)-methamphetamine failed to substitute. nih.gov
Conversely, in earlier research where rats were trained to discriminate other hallucinogens, DiPT was tested as a substitute compound. These studies found that DiPT fully substituted in rats trained to discriminate DMT and DOM. nih.govacs.org In rats trained to discriminate LSD, DiPT produced only partial substitution (68% drug-appropriate responding). nih.govacs.org This lack of complete symmetrical substitution suggests that while these compounds share significant mechanistic overlaps, their discriminative stimulus effects are not identical. nih.gov
| Training Drug | Test Drug | Result of Substitution | Reference |
|---|---|---|---|
| DiPT | DOM | Full | nih.gov |
| DiPT | LSD | Full | nih.gov |
| DiPT | DMT | Partial (65%) | nih.gov |
| DMT | DiPT | Full | nih.gov |
| DOM | DiPT | Full | nih.govacs.org |
| LSD | DiPT | Partial (68%) | nih.govacs.org |
The drug discrimination paradigm involves specific and rigorous training protocols. Typically, rodents, such as rats, are trained in operant conditioning chambers equipped with two levers. acs.org Before each session, the animal receives an injection of either the training drug (e.g., DiPT) or saline. nih.gov
The training operates on a schedule of reinforcement, such as a Fixed-Ratio 10 (FR10) schedule, where the animal must press a specific lever 10 times to receive a reward, usually a food pellet. nih.gov For example, after receiving the drug, responses on one lever (the "drug-appropriate" lever) are reinforced, while responses on the other lever have no consequence. Conversely, after receiving saline, only responses on the other lever (the "saline-appropriate" lever) are reinforced. acs.org Training continues until the rats reliably respond on the correct lever, a process that can take an average of 60 sessions. nih.gov
Once an animal has learned to discriminate the drug from saline, testing with other compounds can begin. Efficacy in this context refers to the maximum percentage of drug-appropriate responding a test drug can produce, while potency is determined by the dose required to produce a specific effect (e.g., the ED₅₀ value). nih.gov Full substitution is generally defined as >80% drug-appropriate responding, whereas partial substitution falls below this threshold. nih.gov
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens. wikipedia.orgnih.gov It is a widely accepted behavioral proxy for hallucinogenic potential in humans and is used as a primary screening tool for novel psychoactive compounds. wikipedia.orgresearchgate.net Studies have confirmed that tryptamines, including DiPT, induce the head-twitch response in mice. researchgate.net
The HTR is overwhelmingly mediated by the activation of serotonin (B10506) 5-HT2A receptors. wikipedia.orgnih.govljmu.ac.uk This has been demonstrated across numerous studies where the administration of a 5-HT2A receptor antagonist, such as M100907 (volinanserin), effectively blocks the HTR induced by various hallucinogens. mdpi.comresearchgate.net The strong correlation between a compound's affinity for the 5-HT2A receptor and its potency in eliciting the HTR further solidifies this receptor's primary role. nih.gov The HTR assay is considered to have high construct validity because it is based on this well-defined pharmacological mechanism. wikipedia.org
The HTR assay is not only qualitative (i.e., determining if a compound is active) but also quantitative, allowing for the assessment of a drug's potency by calculating the ED₅₀ value (the dose that produces 50% of the maximal response). nih.gov Research has demonstrated a robust and significant correlation between the potency of hallucinogens in the mouse HTR assay and their potencies in human studies and rat drug discrimination paradigms. ljmu.ac.uknih.govblossomanalysis.com
For instance, a comprehensive analysis of 41 different hallucinogens found a strong positive correlation between HTR potencies in mice and reported hallucinogenic potencies in humans (r = 0.9448). ljmu.ac.uknih.gov Similarly, HTR potencies correlate strongly with ED₅₀ values from drug discrimination studies in rats trained with either LSD (r = 0.9484) or DOM (r = 0.9564). ljmu.ac.uknih.gov While specific ED₅₀ values for DiPT in the HTR assay are not always detailed in comparative tables, its inclusion in the class of tryptamines known to induce the response confirms its activity within this 5-HT2A receptor-mediated paradigm. researchgate.net This allows its potential hallucinogenic potency to be contextualized relative to other well-characterized compounds.
Neurochemical Investigations in Animal Models
In Vivo Microdialysis Studies of Neurotransmitter Release (Dopamine, Serotonin, Glutamate)
In vivo microdialysis is a widely utilized neuropharmacological technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.gov This method involves the stereotaxic implantation of a semipermeable probe into a target brain area. The probe is continuously perfused with a physiological solution, allowing for the diffusion of small molecules, including neurotransmitters, from the brain's extracellular space into the dialysate, which is then collected and analyzed, typically using high-performance liquid chromatography (HPLC). doi.orgnih.gov
While specific in vivo microdialysis research focusing exclusively on N,N-Di-isopropyltryptamine (DiPT) is limited in the available scientific literature, studies on structurally similar tryptamine (B22526) analogs provide valuable insights into the potential neurochemical effects. Research on the psychoactive tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) has employed this technique to investigate its influence on key neurotransmitter systems.
A study using in vivo microdialysis in rats examined the effects of 5-MeO-DIPT on the release of dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) in the striatum, nucleus accumbens, and frontal cortex. nih.gov The findings from this research indicated that 5-MeO-DIPT administration led to significant alterations in the extracellular concentrations of these neurotransmitters. Specifically, the compound was found to impact the release of dopamine and glutamate. nih.gov Such studies highlight the capacity of tryptamine analogs to modulate the dopaminergic and glutamatergic systems, which are critically involved in reward, motor function, and executive cognitive processes. nih.govnih.gov The observed increase in 5-HT levels is consistent with the known mechanism of many tryptamines as potent serotonin transporter (SERT) inhibitors. nih.gov
Table 1: Summary of Neurotransmitter Release Changes Induced by a Tryptamine Analog (5-MeO-DIPT) in Rat Brain Regions Data derived from studies on 5-MeO-DIPT as a proxy for N,N-Di-isopropyltryptamine.
| Neurotransmitter | Brain Region | Observed Effect on Extracellular Levels |
|---|---|---|
| Dopamine (DA) | Striatum, Nucleus Accumbens, Frontal Cortex | Increase |
| Serotonin (5-HT) | Striatum, Nucleus Accumbens, Frontal Cortex | Increase |
| Glutamate | Striatum, Nucleus Accumbens, Frontal Cortex | Increase |
Brain Receptor Affinity and Occupancy Studies
The behavioral and neuropharmacological effects of tryptamines are largely mediated by their interactions with various neurotransmitter receptors. Receptor binding assays are crucial for determining the affinity of a compound for different receptor subtypes. These studies typically use radiolabeled ligands to quantify how strongly a test compound binds to specific receptor sites in brain tissue preparations.
N,N-Di-isopropyltryptamine and its analogs exhibit a complex receptor binding profile. Like classical serotonergic hallucinogens, their primary mechanism of action is believed to involve agonism at serotonin 5-HT₂A receptors. researchgate.netnih.gov However, research shows that these compounds often bind to a wider array of receptors, which contributes to their unique pharmacological profiles. nih.govnih.gov
Studies comparing various tryptamine derivatives have demonstrated that compounds like DiPT bind to multiple serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. nih.govresearchgate.net In addition to serotonergic sites, these compounds can also show affinity for other receptors such as sigma (σ) sites, α₂-adrenoceptors, and dopaminergic D₃ receptors. nih.gov The relative affinity for these different receptors can vary significantly between different tryptamine analogs, influencing their specific behavioral effects. For instance, while activity at the 5-HT₂A receptor is linked to hallucinogenic-like effects, concurrent activation of 5-HT₁A receptors may modulate or buffer these effects. nih.govresearchgate.net
Table 2: Representative Receptor Binding Affinities (Ki, nM) for Select Tryptamine Analogs This table presents a generalized profile based on data from various N,N-dialkyltryptamine analogs. Specific values for N,N-Di-isopropyltryptamine may vary.
| Receptor | N,N-Dimethyltryptamine (DMT) | 4-hydroxy-N,N-dimethyltryptamine (Psilocin) | N,N-diallyltryptamine (DALT) Analogs |
|---|---|---|---|
| 5-HT₁A | High Affinity | High Affinity | Moderate to High Affinity |
| 5-HT₂A | High Affinity | High Affinity | Moderate to High Affinity |
| 5-HT₂C | Moderate Affinity | High Affinity | Moderate Affinity |
| Sigma-1 (σ₁) | Moderate Affinity | Low Affinity | Moderate Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity | Low Affinity | Moderate Affinity |
Long-term Effects on Neurobiological Systems in Animal Models
Serotonin System Alterations and Functional Correlates
The long-term consequences of repeated administration of tryptamines on the serotonin system are an area of active investigation. Given their potent interaction with serotonin receptors and transporters, there is a potential for neuroadaptive changes following chronic exposure. Animal models provide a means to explore these potential alterations, which may include changes in receptor density, serotonin synthesis or turnover, and the functional responsiveness of the serotonergic system. nih.gov
Research on the analog 5-MeO-DIPT has shown that repeated administration to rats can lead to minor changes in 5-HT turnover in several brain regions. nih.gov Chronic unpredictable stress, a common animal model for studying depression-related neurobiology, has been shown to reduce 5-HT concentrations in the prefrontal cortex and limbic system. mdpi.com While tryptamines are not typically studied in this context, their profound impact on the 5-HT system suggests that long-term use could induce persistent functional changes. These alterations could manifest as lasting behavioral modifications. For example, animal models of serotonin syndrome, induced by acute administration of high doses of serotonin-enhancing drugs, demonstrate a range of behavioral and autonomic responses that highlight the system's sensitivity. nih.gov
Cognitive Process Studies in Animal Models (e.g., spatial and non-spatial memory tasks)
The potential long-term cognitive effects of N,N-Di-isopropyltryptamine and its analogs are a significant area of preclinical research. Animal models of learning and memory are employed to assess these effects. Common behavioral paradigms include spatial memory tasks, such as the Morris water maze, and non-spatial or associative memory tasks, like the passive avoidance test and contextual fear conditioning. kosfaj.orgmdpi.com
Studies investigating the long-term effects of the related compound 5-MeO-DIPT have reported cognitive deficits in animal models. nih.gov For instance, research has found that repeated administration of 5-MeO-DIPT to adolescent rats resulted in deleterious effects on learning and memory performance when the animals were tested in adulthood. nih.gov These findings suggest that exposure to certain psychoactive tryptamines during critical neurodevelopmental periods may lead to lasting cognitive impairments. The specific nature of these deficits, whether they pertain more to spatial navigation, associative learning, or memory consolidation, can be dissected using a battery of behavioral tests. kosfaj.orgmdpi.com The neurobiological underpinnings of such cognitive changes may be related to the previously discussed alterations in neurotransmitter systems or receptor expression in brain regions critical for memory, such as the hippocampus and prefrontal cortex. mdpi.com
Table 3: Common Animal Models for Assessing Cognitive Processes
| Behavioral Task | Type of Memory Assessed | Brief Description |
|---|---|---|
| Morris Water Maze | Spatial Learning and Memory | Animal must learn the location of a hidden platform in a pool of water using external spatial cues. |
| Passive Avoidance Test | Associative (Fear-based) Memory | Animal learns to avoid a compartment where it previously received an aversive stimulus (e.g., mild foot shock). |
| Contextual Fear Conditioning | Associative (Context-based) Memory | Animal learns to associate a specific environment (context) with an aversive stimulus. |
Computational and Theoretical Studies of N,n Di Isopropyltryptamine
In Silico Modeling of Receptor-Ligand Interactions for N,N-Di-isopropyltryptamine
In silico modeling is crucial for predicting and understanding how a ligand like N,N-Di-isopropyltryptamine interacts with its biological targets. Experimental data indicate that the primary targets for tryptamine (B22526) hallucinogens are serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes. researchgate.netresearchgate.net Computational models for these G-protein coupled receptors (GPCRs) are used to simulate binding and predict affinity. rsc.orgnih.govnih.gov
The process of modeling these interactions typically involves several steps, starting with obtaining a three-dimensional structure of the target receptor. Since obtaining crystal structures of GPCRs can be challenging, homology modeling is often employed, using the crystal structure of a related protein (like bovine rhodopsin or other solved serotonin receptors) as a template. researchgate.netnih.gov Once a model of the receptor is built, molecular docking simulations can be performed to predict the binding pose of DiPT within the receptor's active site. frontiersin.org These models help identify key amino acid residues that may form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand, stabilizing the complex. rsc.orgresearchgate.net For instance, interactions with conserved residues in the transmembrane helices of serotonin receptors are known to be critical for the binding of various agonists. nih.govresearchgate.net
While specific in silico studies modeling the interaction between DiPT and its receptors are not extensively documented in scientific literature, the general approach provides a framework for such investigations. The table below illustrates the key components and potential findings from such a hypothetical study.
| Modeling Aspect | Technique/Methodology | Potential Insights for N,N-Di-isopropyltryptamine |
| Receptor Structure | Homology Modeling, Cryo-EM | Generation of a 3D model of human 5-HT2A or 5-HT1A receptors. |
| Ligand Preparation | Molecular Mechanics (Energy Minimization) | Optimization of the 3D structure of the DiPT molecule for docking. |
| Binding Site Prediction | Pocket Detection Algorithms | Identification of the orthosteric binding pocket where serotonin and similar ligands bind. |
| Interaction Simulation | Molecular Docking (e.g., AutoDock, Glide) | Prediction of the most stable binding pose of DiPT within the receptor. |
| Key Interactions | Analysis of Docked Complex | Identification of specific amino acid residues (e.g., Aspartate, Serine, Phenylalanine) forming key interactions with DiPT's indole (B1671886) ring or isopropylamino group. |
| Affinity Estimation | Scoring Functions, Free Energy Calculations | Quantitative prediction of the binding affinity (e.g., Ki or ΔG) of DiPT for the receptor, allowing for comparison with other tryptamines. |
This table represents a generalized workflow for in silico modeling of ligand-receptor interactions and outlines the potential, rather than published, findings for N,N-Di-isopropyltryptamine.
Computational Prediction of Metabolic Pathways and Metabolite Structures
Computational tools for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. nih.govcreative-biolabs.com
Ligand-based methods use information from databases of known metabolic transformations to identify susceptible sites on a new molecule. nih.gov These can include expert systems with predefined biotransformation rules or machine learning models trained on large datasets of metabolic reactions. nih.govunivie.ac.at
Structure-based methods involve docking the substrate into the active site of a specific CYP enzyme model (e.g., CYP2D6, CYP3A4) to determine if the molecule can fit and which atoms are positioned favorably for oxidation. nih.gov Quantum mechanics (QM) calculations can further refine these predictions by calculating the activation energies for reactions at different sites on the molecule. researchgate.netnih.gov
For N,N-Di-isopropyltryptamine, these computational approaches could predict several metabolic transformations. Based on the metabolism of other tryptamines, likely pathways would include hydroxylation of the indole ring, N-dealkylation of the isopropyl groups, and N-oxidation. nih.gov While specific computational studies predicting the metabolism of DiPT are not prominent in the literature, existing software platforms could generate such predictions.
The table below outlines potential metabolic pathways for DiPT that could be predicted using in silico tools.
| Metabolic Pathway | Enzyme Family | Predicted Metabolite Structure | Prediction Method |
| Hydroxylation | Cytochrome P450 (CYP) | Hydroxy-N,N-di-isopropyltryptamine (at various positions on the indole ring, e.g., 4-OH, 5-OH, 6-OH) | Site of Metabolism (SoM) predictors, QM reactivity analysis |
| N-Dealkylation | Cytochrome P450 (CYP) | N-isopropyltryptamine (IPT) | Rule-based biotransformation systems, Machine Learning models |
| N-Oxidation | Flavin-containing Monooxygenase (FMO), CYP | N,N-Di-isopropyltryptamine N-oxide | Rule-based biotransformation systems |
This table illustrates hypothetical metabolites of N,N-Di-isopropyltryptamine based on common metabolic pathways for related compounds, which could be formally predicted by various computational platforms like BioTransformer or StarDrop's P450 models. news-medical.netbiotransformer.ca
Molecular Dynamics Simulations and Docking Studies to Elucidate Binding Mechanisms
Molecular docking provides a static snapshot of the ligand-receptor interaction, while molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the receptor over time. nih.gov MD simulations are computationally intensive studies that calculate the motion of atoms in a molecular system, providing deep insights into the binding mechanism. rsc.orgmdpi.com
An MD simulation of the DiPT-receptor complex would typically start with the best-docked pose. The complex is then placed in a simulated physiological environment, including a lipid bilayer and water molecules. Over the course of the simulation (nanoseconds to microseconds), the movements of all atoms are calculated based on a force field. chemrxiv.org The resulting trajectory allows for the analysis of several key aspects of the binding mechanism:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position is monitored to see if it remains stably bound in the active site. nih.gov
Interaction Dynamics: The persistence of key hydrogen bonds and other interactions identified in docking studies can be assessed. rsc.org
Conformational Changes: MD simulations can reveal how the binding of DiPT might induce subtle changes in the receptor's shape, which is essential for initiating the signaling cascade that leads to its pharmacological effects. biorxiv.orgnih.gov
Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy. nanobioletters.com
Although the scientific literature lacks specific MD simulation studies for N,N-Di-isopropyltryptamine, this methodology has been extensively applied to other serotonin receptor ligands to understand their mechanisms of action, including hallucinogenic and non-hallucinogenic compounds. biorxiv.orgbiorxiv.org Such studies are critical for rational drug design, helping to explain why small changes in a ligand's structure can lead to significant differences in pharmacological activity. mdpi.com
| Simulation Parameter | Purpose in a DiPT Study | Typical Findings for Tryptamine-like Ligands |
| RMSD (Root-Mean-Square Deviation) | Assess the stability of the DiPT-receptor complex over time. | A stable ligand shows low RMSD values, indicating a persistent binding mode. |
| RMSF (Root-Mean-Square Fluctuation) | Identify flexible regions of the receptor upon DiPT binding. | Increased flexibility in certain loops (e.g., extracellular loop 2) can be linked to receptor activation. |
| Hydrogen Bond Analysis | Quantify the stability of specific hydrogen bonds between DiPT and receptor residues. | Persistent hydrogen bonds with key residues like Asp155 (in 5-HT2A) confirm their importance for anchoring the ligand. |
| Principal Component Analysis (PCA) | Identify large-scale conformational motions of the receptor induced by DiPT. | Can reveal the "toggle switch" movements of specific residues associated with agonist-induced receptor activation. |
| Binding Free Energy (MM/GBSA) | Provide a more accurate estimation of binding affinity. | Allows for a quantitative comparison of binding strength between DiPT and other known 5-HT receptor agonists or antagonists. |
This table describes the application and potential outcomes of a molecular dynamics simulation study on the N,N-Di-isopropyltryptamine-receptor complex, based on established practices in computational biophysics.
Q & A
Q. How can researchers design studies to resolve contradictory receptor-binding data for tryptamine derivatives?
- Methodology :
- Radioligand assays : Compare displacement curves (Ki values) using [³H]-LSD or [³H]-ketanserin in HEK293 cells expressing 5-HT₂A receptors.
- Computational docking : Model interactions using Schrödinger Suite to identify binding site variances .
- Functional assays : Measure intracellular Ca²⁺ flux (FLIPR) to correlate binding affinity with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
